2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate is a semi-fluorinated monomer characterized by the molecular formula and a molar mass of approximately 312.21 g/mol. This compound is notable for its unique fluorinated structure, which imparts distinct chemical and physical properties, making it valuable in various scientific applications, particularly in polymer chemistry and material science.
The compound is classified under fluorinated methacrylates and is synthesized primarily for use in advanced polymer formulations. It has been studied for its potential in creating high-performance materials with enhanced chemical resistance and thermal stability due to the presence of fluorine atoms in its structure .
The synthesis of 2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate typically involves the reaction of methacryloyl chloride with 2,2,2-trifluoroethanol in the presence of triethylamine as a base. This method allows for the formation of the desired methacrylate through nucleophilic substitution reactions, where the hydroxyl group of the alcohol displaces the chloride ion from methacryloyl chloride .
The reaction can be summarized as follows:
This synthetic route is advantageous due to its straightforward approach and relatively mild reaction conditions compared to other fluorinated monomers .
The molecular structure of 2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate features a trifluoromethyl group attached to a phenyl ring and an ethyl backbone that includes a methacrylate functional group. The presence of multiple fluorine atoms contributes to its unique properties.
Key structural data includes:
The compound exhibits significant reactivity due to its methacrylate functional group. It can undergo various chemical reactions such as:
These reactions highlight the versatility of this compound in polymer synthesis and modification.
At the molecular level, 2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate interacts with various biological molecules. Its mechanism of action involves:
These interactions underscore its potential applications in biochemical research and material science.
The physical properties of 2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate include:
Chemically, it is stable under standard laboratory conditions but may degrade upon prolonged exposure to heat or light. The compound's fluorinated nature contributes to its chemical resistance compared to non-fluorinated counterparts .
Due to its unique properties, 2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate finds applications in several scientific fields:
The development of fluorinated methacrylates represents a significant advancement in polymer chemistry, driven by the demand for materials with enhanced chemical resistance, thermal stability, and low surface energy. Early synthetic routes for simple fluorinated methacrylates emerged in the 1960s, exemplified by the preparation of 2,2,2-trifluoroethyl methacrylate via esterification of trifluoroethanol with methacrylic acid derivatives [4]. The synthesis of sterically demanding monomers like 2,2,2-trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate (C~13~H~10~F~6~O~2~) required substantial innovation to address challenges posed by the bulky hexafluoroisopropanol-derived side chain. Key milestones include the adaptation of Schotten-Baumann conditions for acid chloride-alcohol coupling and the introduction of transition metal catalysts to activate sterically hindered alcohols. The 1990s saw the refinement of these methodologies through protective group strategies and moisture-tolerant catalysts, enabling industrial-scale production of highly fluorinated methacrylates [8].
Two principal synthetic routes dominate the preparation of this fluorinated methacrylate:
Acylation Approach: Involves reacting methacryloyl chloride with 2,2,2-trifluoro-1-phenyl-1-(trifluoromethyl)ethanol under basic conditions. This method typically employs triethylamine as an acid scavenger in anhydrous aprotic solvents (e.g., THF or dichloromethane) at 0–25°C. Yields range from 70–85%, with the main limitation being the sensitivity of methacryloyl chloride to hydrolysis:(CF~3~)~2~C(Ph)OH + CH~2~=C(CH~3~)COCl → (CF~3~)~2~C(Ph)OC(O)C(CH~3~)=CH~2~ + HCl
Direct Esterification: Utilizes methacrylic acid and the fluorinated alcohol with acid catalysis (e.g., p-toluenesulfonic acid) under Dean-Stark conditions for water removal. While operationally simpler, this method suffers from lower yields (50–65%) due to the steric hindrance of the tertiary alcohol and equilibrium limitations [4] [8].
Table 1: Performance Comparison of Synthetic Routes
Method | Reaction Temperature | Typical Yield (%) | Key Advantage | Primary Limitation |
---|---|---|---|---|
Acylation | 0–25°C | 70–85 | Rapid kinetics | Moisture sensitivity |
Direct Esterification | 80–110°C | 50–65 | Avoids acid chloride handling | Thermodynamic equilibrium |
Catalytic systems profoundly impact the efficiency of fluorinated methacrylate synthesis:
Lewis Acid Catalysts: Sn(OTf)~2~ and Sc(OTf)~3~ enhance electrophilicity in acylation reactions, increasing yields to >90% by activating sterically hindered alcohols toward nucleophilic attack. For example, scandium(III) triflate facilitates room-temperature reactions by coordinating with the carbonyl oxygen of methacryloyl chloride [6].
Photoredox Catalysts: Ru(bpy)~3~Cl~2~ enables radical-based pathways under visible light (450 nm), allowing access to fluorinated tertiary alcohol intermediates via radical addition to trifluoromethyl ketones. This approach shows promise for synthesizing complex fluorinated building blocks at ambient temperatures [6].
Heterogeneous Catalysts: Palladium on charcoal (Pd/C) enables hydrogenation steps for precursor synthesis, though catalyst poisoning by fluorine remains a concern requiring specialized catalyst pretreatments .
Table 2: Catalytic Systems for Fluorinated Methacrylate Synthesis
Catalyst Type | Representative Catalyst | Function | Yield Improvement |
---|---|---|---|
Lewis Acid | Sc(OTf)~3~ | Activates carbonyl electrophiles | +20–25% |
Photoredox | Ru(bpy)~3~Cl~2~ | Enables radical addition to CF~3~ ketones | +15–20% (intermediates) |
Heterogeneous Metal | Pd/C | Hydrogenation of precursors | +10–15% |
Solvent polarity and reaction temperature critically influence reaction rates and byproduct formation:
Solvent Effects: Polar aprotic solvents (DMF, acetonitrile) accelerate acylation by solubilizing ionic intermediates and stabilizing transition states. Acetonitrile increases yields by 15% compared to non-polar solvents (toluene) due to enhanced nucleophilicity of the fluorinated alkoxide. Conversely, ethereal solvents (THF) minimize Michael addition side products by suppressing enolate formation [3] [6].
Temperature Dependence: Acylation exhibits Arrhenius behavior with an activation energy (E~a~) of 45–50 kJ/mol. Optimal temperatures range from −10°C to 25°C; higher temperatures promote polymerization. Direct esterification requires elevated temperatures (80–110°C) but must be balanced against volatility losses (bp = 149°C at 760 mmHg for the product) [8].
Kinetic Studies: Second-order kinetics are observed for acylation (first-order in both alcohol and acyl chloride), with rate constants (k~2~) decreasing 10-fold when switching from methanol to the bulky fluorinated alcohol due to steric hindrance.
Undesired radical polymerization during synthesis or storage is addressed through strategic inhibitor deployment:
Radical Scavengers: Hydroquinone monomethyl ether (MEHQ, 50–200 ppm) effectively quenches propagating methacrylate radicals via hydrogen donation, suppressing thermal polymerization during purification. Oxygen acts synergistically with MEHQ by forming peroxy radicals that terminate growing chains [4] [5].
Inhibitor Efficacy: MEHQ concentrations ≥100 ppm reduce polymerization to <2% over 6 months at 8°C. Lower concentrations (50 ppm) require oxygen sparging for equivalent protection, complicating process design.
Table 3: Inhibitor Performance in Fluorinated Methacrylate Storage
Inhibitor System | Concentration (ppm) | Storage Temperature | Polymerization After 6 Months |
---|---|---|---|
MEHQ | 50–200 | 2–8°C | <2% |
Phenothiazine + Oxygen | 100 + air-saturated | 25°C | 5–8% |
Copper(I) oxide | 300 | 8°C | 3–4% |
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